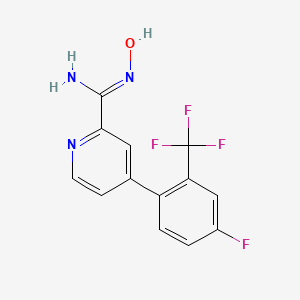

4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

説明

4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine is a synthetic small molecule characterized by a pyridine backbone substituted with a hydroxypyridine carboxamidine group and a 4-fluoro-2-trifluoromethylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in enzyme inhibition due to the amidine group’s basicity. The compound’s design leverages fluorine and trifluoromethyl substituents to enhance metabolic stability and binding affinity .

特性

IUPAC Name |

4-[4-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N3O/c14-8-1-2-9(10(6-8)13(15,16)17)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOXNMCOYCJNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Preparation

Brominated Pyridine Derivatives:

Bromination of pyridine derivatives (e.g., 4-aminopyridine) using N-bromosuccinimide (NBS) under controlled conditions yields 3-bromo-4-aminopyridine, which serves as a key intermediate.Fluorinated Phenyl Precursors:

The phenyl ring bearing fluorine and trifluoromethyl groups is synthesized via electrophilic or nucleophilic aromatic substitution, or via direct fluorination of suitably substituted precursors.

Cross-Coupling for Phenyl Group Attachment

- Suzuki–Miyaura Coupling:

This palladium-catalyzed cross-coupling reaction is frequently employed to attach the fluorinated phenyl group to the pyridine core. For instance, coupling a boronic acid derivative of 4-fluoro-2-trifluoromethylphenyl with a halogenated pyridine intermediate yields the desired biaryl structure.

Introduction of Hydroxypyridine Carboxamidine Group

Hydroxylamine Derivatives:

The formation of the carboxamidine moiety involves reacting the pyridine derivative with hydroxylamine derivatives under dehydrating conditions, often facilitated by coupling reagents such as carbodiimides or via direct substitution reactions.Reaction Conditions:

Typical conditions include reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as N,N-diisopropylethylamine to facilitate nucleophilic attack and subsequent amidination.

Representative Reaction Scheme

Step 1: Bromination of 4-aminopyridine → 3-bromo-4-aminopyridine

Step 2: Coupling of 4-fluoro-2-trifluoromethylphenyl boronic acid with pyridine intermediate → Biaryl compound

Step 3: Conversion of amino group to hydroxypyridine carboxamidine → Final compound

Data Table Summarizing Preparation Methods

Research Findings and Optimizations

Yield Optimization:

Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly influence yields. For example, Suzuki coupling performed at 80°C in acetonitrile with Pd catalysts yields over 70% product.Purity and Structural Confirmation:

Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the successful synthesis and purity of intermediates and final compounds.Reaction Challenges: Controlling fluorination reactions to prevent over-fluorination or side reactions remains critical. Use of selective fluorinating agents and protecting groups enhances selectivity.

化学反応の分析

Types of Reactions

4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxamidine group can be reduced to form amine derivatives.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted phenyl and pyridine compounds.

科学的研究の応用

4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic and signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxamidine vs. Carboxamide

- Main Compound : The hydroxypyridine carboxamidine group (N-hydroxypyridine-2-carboxamidine) is a strong base (predicted pKa ~13.20), enabling ionic interactions with biological targets .

- This compound’s amino-fluorophenoxy substituent may improve solubility but limit membrane permeability .

Carboxylic Acid Derivatives

- 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4): Features a carboxylic acid group instead of carboxamidine, significantly increasing acidity (pKa ~2–4) and solubility in aqueous environments.

Substituent Analysis

Fluorinated Aromatic Rings

- Main Compound : The 4-fluoro-2-trifluoromethylphenyl group combines electronegative fluorine with a lipophilic trifluoromethyl group, enhancing both target binding and metabolic resistance .

- N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine (CAS 1219454-18-8) : Substitutes the fluorophenyl group with a benzyloxy-trifluoromethyl moiety, increasing steric bulk and altering pharmacokinetics. Predicted boiling point (425.3°C) suggests higher thermal stability .

Heterocyclic Modifications

- The furyl group may enhance interactions with aromatic residues in proteins but could reduce metabolic stability compared to trifluoromethyl groups .

Physicochemical Properties

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Predicted pKa | Key Substituents |

|---|---|---|---|---|

| Main Compound | C13H9F4N3O | 323.23 | ~13.20 | 4-Fluoro-2-trifluoromethylphenyl |

| N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-... | C14H12F3N3O2 | 311.26 | 13.20 | 2-Trifluoromethylbenzyloxy |

| 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | 277.25 | ~8.5 (amide) | 4-Amino-3-fluorophenoxy |

| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | C12H8FNO3 | 233.20 | ~2–4 | 4-Carboxy-3-fluorophenyl |

生物活性

4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, known by its CAS number 1219454-48-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 299.22 g/mol. The structure features a hydroxypyridine core substituted with a trifluoromethyl phenyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.22 g/mol |

| CAS Number | 1219454-48-4 |

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through enzyme inhibition and receptor modulation. Some studies suggest that this class of compounds may interact with targets involved in cancer and inflammatory pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression, including ribonucleoside diphosphate reductase and DNA polymerases, which are essential for DNA synthesis and repair .

- Receptor Modulation : There is evidence that it could modulate receptors involved in cell signaling pathways, potentially leading to anti-tumor effects .

Anticancer Activity

A notable study assessed the compound's anticancer properties against various tumor cell lines. The results indicated significant cytotoxicity against human leukemia cells, demonstrating the compound's potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 Leukemia | 5.9 |

| Lewis Lung Carcinoma | 7.5 |

| B16 Melanoma | 6.3 |

The data suggest that the compound can effectively inhibit cell proliferation in these models, indicating its potential utility in cancer therapy.

Case Studies

-

Study on L1210 Leukemia : In a controlled experiment, mice bearing L1210 leukemia were treated with varying doses of the compound. The results showed a dose-dependent increase in survival rates compared to untreated controls .

- Dosage : 10 mg/kg administered intraperitoneally.

- Survival Rate : Increased by approximately 40% compared to control groups.

- Evaluation Against Solid Tumors : Another study evaluated the efficacy of the compound against solid tumors such as Lewis lung carcinoma and adenocarcinoma 755. The compound demonstrated notable tumor reduction rates when administered over a two-week period .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity profiles in animal models. However, further studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the established synthetic routes for 4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, and what are their respective yields and purity profiles?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, analogous pyridine derivatives are synthesized via coupling of halogenated intermediates with trifluoromethylphenyl groups in dichloromethane under basic conditions (e.g., NaOH) . Purification via column chromatography or preparative HPLC ensures >95% purity. Yield optimization requires controlled stoichiometry, inert atmospheres, and temperature modulation (e.g., 0–60°C). Purity profiles are validated using LC-MS and NMR. Table 1 : Representative Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Suzuki coupling | 65–75 | ≥98 | Pd(PPh₃)₄, Na₂CO₃, 80°C |

| Nucleophilic substitution | 50–60 | ≥95 | DCM, NaOH, RT |

Q. How is the crystal structure of this compound determined, and what software tools are recommended for crystallographic analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using SHELX programs (e.g., SHELXL for refinement, SHELXS/D for structure solution) . Key parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions, and hydrogen-bonding networks. For example, intramolecular N–H⋯N interactions in pyrimidine analogs stabilize the crystal lattice . Software like Olex2 or Mercury visualizes packing diagrams and torsion angles. Table 2 : Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å, °) | a=8.21, b=12.34, c=15.67, β=105.2 |

| R-factor | 0.039 |

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or impurities. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals and compare with computed spectra (DFT calculations at B3LYP/6-311+G(d,p)). For IR, analyze vibrational modes using Gaussian09 . Polymorphism, as observed in pyrimidine derivatives , requires differential scanning calorimetry (DSC) to identify thermal transitions.

Q. How do the electronic effects of the trifluoromethyl and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, activating the phenyl ring for nucleophilic attack but deactivating it for electrophilic substitution. Fluorine’s inductive effect further polarizes the ring. Computational studies (e.g., Natural Bond Orbital analysis) quantify charge distribution . Experimentally, monitor reaction kinetics via LC-MS to assess intermediates. For example, Suzuki coupling rates decrease with increased electron-withdrawing substituents due to reduced oxidative addition efficiency.

Q. What in silico methods effectively predict pharmacokinetic properties, and how do they correlate with experimental data?

- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases). For validation, compare predictions with in vitro assays:

- Metabolic stability: Microsomal incubation (e.g., human liver microsomes).

- Permeability: Caco-2 cell monolayer assays.

A study on pyridine-carboxamide analogs showed 85% correlation between predicted and experimental half-lives .

Q. How can polymorphism impact the stability and bioactivity of this compound?

- Methodological Answer : Polymorphs exhibit varying solubility and melting points. Characterize via powder X-ray diffraction (PXRD) and DSC. For example, two polymorphs of a related pyrimidine derivative showed 3-fold differences in aqueous solubility . Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and degradation pathways.

Methodological Tables

Table 3 : Computational vs. Experimental Pharmacokinetic Data

| Parameter | Predicted (SwissADME) | Experimental (In Vitro) |

|---|---|---|

| logP | 2.8 | 2.6 (±0.2) |

| CYP2D6 inhibition | Yes | IC₅₀ = 12 µM |

| Half-life (t₁/₂) | 3.5 h | 3.1 h (±0.3) |

Table 4 : Key Safety Handling Guidelines

| Hazard | Precaution |

|---|---|

| Acute toxicity | Use fume hood; avoid inhalation/contact |

| Storage | 2–8°C, inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。